molecular formula C10H10N4O5 B3070849 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid CAS No. 1006441-81-1

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid

Cat. No. B3070849
CAS RN: 1006441-81-1
M. Wt: 266.21 g/mol
InChI Key: PTZDOCAYXXHKEB-UHFFFAOYSA-N
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Description

The compound “5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid” is a complex organic molecule that contains several functional groups, including a carboxylic acid group, a nitro group, and two heterocyclic rings (pyrazole and isoxazole). These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would feature a 5-membered isoxazole ring and a 5-membered pyrazole ring, both of which are heterocycles containing nitrogen atoms. The isoxazole ring would be substituted with a methyl group and a carboxylic acid group, while the pyrazole ring would be substituted with a methyl group and a nitro group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the carboxylic acid group, both of which are quite reactive. The nitro group can participate in reduction reactions, while the carboxylic acid group can undergo various reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar, and it might be soluble in polar solvents. The nitro group could potentially make the compound explosive under certain conditions .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Compounds containing the pyrazole ring, such as our compound of interest, have been found to exhibit anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.

Antidepressant Applications

Pyrazole-containing compounds have also been found to act as antidepressant agents . This suggests that they could be used in the treatment of mood disorders, including major depressive disorder.

Vasodilator Applications

These compounds have been found to act as vasodilators , which means they can expand blood vessels. This property could be useful in the treatment of conditions like hypertension and certain types of heart disease.

Antitumor Applications

The derivatives of 1, 3-diazole show antitumor activities . This suggests that they could be used in the development of new drugs for the treatment of various types of cancer.

Antidiabetic Applications

These compounds have been found to exhibit antidiabetic properties . This suggests that they could be used in the management of diabetes, a chronic condition that affects millions of people worldwide.

Antioxidant Applications

The derivatives of 1, 3-diazole show antioxidant activities . This suggests that they could be used in the development of new drugs for the treatment of conditions caused by oxidative stress.

Antiviral Applications

These compounds have been found to exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.

Anti-amoebic and Antihelmintic Applications

The derivatives of 1, 3-diazole show anti-amoebic and antihelmintic activities . This suggests that they could be used in the treatment of infections caused by amoebas and helminths.

Safety and Hazards

As with any chemical compound, handling “5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid” would require appropriate safety precautions. The nitro group in particular can be hazardous, as nitro compounds can be explosive. Additionally, the compound could potentially be harmful if ingested, inhaled, or in contact with the skin .

Future Directions

Given the potential biological activity of pyrazole and isoxazole compounds, “5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid” could be a candidate for further study in medicinal chemistry or drug discovery research .

properties

IUPAC Name

5-methyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O5/c1-5-3-8(14(17)18)11-13(5)4-7-6(2)19-12-9(7)10(15)16/h3H,4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZDOCAYXXHKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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